An In-depth Technical Guide to the Electronic Absorption Spectra of 4-(1-Benzofuran-2-yl)-7,8-dimethyl Coumarin Derivatives
An In-depth Technical Guide to the Electronic Absorption Spectra of 4-(1-Benzofuran-2-yl)-7,8-dimethyl Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Coumarin-Benzofuran Hybrids
Coumarin and its derivatives are a well-established class of heterocyclic compounds renowned for their diverse pharmacological and photophysical properties.[1][2] Their utility spans from pharmaceuticals to fluorescent dyes and sensors.[1][2][3] The core coumarin scaffold, a benzopyran-2-one ring system, provides a versatile platform for structural modification, allowing for the fine-tuning of its electronic and optical characteristics.[]
The fusion of a benzofuran moiety at the 4-position of the coumarin ring introduces an extended π-conjugated system, which can significantly influence the molecule's electronic absorption and emission properties.[5] Benzofuran derivatives themselves are recognized for their broad range of biological activities and are important structural motifs in medicinal chemistry.[6] The strategic combination of these two privileged heterocyclic systems in 4-(1-benzofuran-2-yl)-7,8-dimethyl coumarin derivatives creates novel molecular architectures with potentially enhanced photophysical performance and unique biological activities.
This guide will delve into the critical aspects of these hybrid molecules, focusing on their electronic absorption spectra. We will explore the underlying principles governing their light-absorbing characteristics, the influence of structural modifications and solvent environments, and the experimental and computational methodologies used to study them.
Synthesis and Structural Characterization
The synthesis of 4-(1-benzofuran-2-yl)-7,8-dimethyl coumarin derivatives typically involves a multi-step process. A common and effective approach is the Pechmann condensation, which is widely used for the synthesis of coumarins.
General Synthetic Pathway
A plausible synthetic route begins with the appropriate phenol and a β-ketoester under acidic conditions. For the target compounds, 2,3-dimethylphenol would serve as the starting phenol. The key intermediate, a 4-substituted coumarin, can then be further modified to introduce the benzofuran moiety.
An alternative strategy involves the reaction of a 4-halo-coumarin with a suitable benzofuran precursor. For instance, 4-chloro-7,8-dimethylcoumarin can be reacted with a 2-lithiated or 2-borylated benzofuran derivative in a palladium-catalyzed cross-coupling reaction.
Caption: A potential synthetic workflow for a 4-(1-benzofuran-2-yl)-7,8-dimethyl coumarin derivative.
Structural Verification
The synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the lactone carbonyl group of the coumarin ring.
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X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a single crystal, providing definitive structural proof.
Electronic Absorption Spectra: Principles and Influencing Factors
The electronic absorption spectrum of a molecule provides a fingerprint of its electronic structure, revealing the energies of its electronic transitions. For coumarin derivatives, the absorption spectra are typically characterized by strong absorption bands in the ultraviolet (UV) and visible regions, arising from π → π* transitions within the conjugated system.[7]
The Role of the π-Conjugated System
The fusion of the benzofuran ring to the coumarin scaffold at the 4-position creates an extended and more planar π-electron system.[5] This extended conjugation generally leads to a bathochromic (red) shift in the absorption maximum (λmax) compared to the parent coumarin, meaning the molecule absorbs light at longer wavelengths.[5] This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced in more extended conjugated systems.
Substituent Effects
The electronic properties of the coumarin-benzofuran core can be further modulated by introducing various substituents on either the coumarin or the benzofuran ring.
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Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or hydroxyl (-OH) groups, particularly at the 7-position of the coumarin ring, can significantly enhance the intramolecular charge transfer (ICT) character of the electronic transition. This often results in a further red shift of the absorption maximum and an increase in the molar absorptivity (ε).
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Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) can also influence the electronic transitions, though their effect is position-dependent.
The 7,8-dimethyl substitution in the target compounds acts as a weak electron-donating group, which can contribute to the overall electronic properties of the molecule.
Caption: Simplified diagram of a π → π* electronic transition in a conjugated molecule.
Solvatochromism: The Influence of the Solvent Environment
Solvatochromism refers to the change in the position of the absorption or emission maximum of a substance with a change in the polarity of the solvent. Coumarin derivatives are known to exhibit significant solvatochromic effects.[8][9]
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Positive Solvatochromism (Bathochromic Shift): In polar solvents, the excited state of many coumarin derivatives is more polar than the ground state.[9][10] Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, leading to a decrease in the energy gap and a red shift in the absorption maximum.[7]
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Negative Solvatochromism (Hypsochromic Shift): In some cases, if the ground state is more polar than the excited state, an increase in solvent polarity will lead to a blue shift.
The study of solvatochromism provides valuable insights into the nature of the electronic transitions and the change in dipole moment upon excitation.[8][9][11]
Experimental and Computational Methodologies
A comprehensive understanding of the electronic absorption spectra of these compounds requires a combination of experimental measurements and theoretical calculations.
Experimental Protocol: UV-Visible Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the 4-(1-benzofuran-2-yl)-7,8-dimethyl coumarin derivatives in various solvents.
Materials and Equipment:
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Synthesized and purified coumarin derivatives
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Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water)
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Volumetric flasks and pipettes
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Dual-beam UV-Visible spectrophotometer
Procedure:
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Stock Solution Preparation: Prepare a stock solution of the coumarin derivative of a known concentration (e.g., 1 x 10⁻³ M) in a suitable solvent in which it is highly soluble.
-
Working Solution Preparation: From the stock solution, prepare a series of dilute solutions (e.g., 1 x 10⁻⁵ M) in the different solvents to be tested.
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Spectrophotometric Measurement:
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Record the absorption spectrum of each solution over a suitable wavelength range (e.g., 200-600 nm).
-
Use the pure solvent as a blank for each measurement.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Calculate the molar absorptivity (ε) at λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Tabulate the λmax and ε values for each solvent.
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Computational Approach: Time-Dependent Density Functional Theory (TD-DFT)
Objective: To theoretically predict the electronic absorption spectra and gain insights into the nature of the electronic transitions.
Methodology:
-
Geometry Optimization: The ground-state geometry of the molecule is optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[11][12]
-
TD-DFT Calculation: Using the optimized geometry, a Time-Dependent DFT (TD-DFT) calculation is performed to obtain the vertical excitation energies and oscillator strengths of the electronic transitions.[13][14]
-
Solvent Effects: The influence of the solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[13][14]
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Data Interpretation: The calculated excitation energies are converted to wavelengths, and the oscillator strengths are related to the intensity of the absorption bands. Analysis of the molecular orbitals involved in the transitions (e.g., HOMO to LUMO) provides a detailed understanding of their nature (e.g., π → π*, ICT).[11]
Caption: Integrated experimental and computational workflow for studying electronic absorption spectra.
Data Presentation and Interpretation
The collected experimental and computational data should be presented in a clear and comparative manner.
Tabulated Spectroscopic Data
| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Hexane | 1.88 | Data | Data |
| Toluene | 2.38 | Data | Data |
| Dichloromethane | 8.93 | Data | Data |
| Acetonitrile | 37.5 | Data | Data |
| Ethanol | 24.5 | Data | Data |
This table should be populated with the experimentally determined values.
Correlation with Solvent Polarity
A plot of the absorption maximum (in cm⁻¹) versus a solvent polarity function (e.g., the Lippert-Mataga plot) can be used to estimate the change in dipole moment upon excitation, providing quantitative information about the ICT character of the transition.
Potential Applications
The detailed understanding of the electronic absorption properties of 4-(1-benzofuran-2-yl)-7,8-dimethyl coumarin derivatives is crucial for their application in various fields:
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Fluorescent Probes and Sensors: By judiciously modifying the structure, these compounds can be designed as fluorescent probes for detecting specific analytes (e.g., metal ions, biomolecules) where the binding event leads to a change in the absorption or emission properties.[2][]
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Organic Light-Emitting Diodes (OLEDs): Compounds with high fluorescence quantum yields and suitable HOMO/LUMO energy levels are potential candidates for use as emitters in OLEDs.
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Dye-Sensitized Solar Cells (DSSCs): The broad absorption in the visible region makes these compounds interesting for investigation as sensitizers in DSSCs.
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Pharmacological Agents: The coumarin-benzofuran scaffold is a promising starting point for the development of new therapeutic agents, and their electronic properties can influence their interaction with biological targets.
Conclusion
The 4-(1-benzofuran-2-yl)-7,8-dimethyl coumarin derivatives represent a fascinating class of compounds with tunable electronic absorption properties. Their extended π-conjugation, coupled with the potential for further functionalization, makes them highly attractive for a range of applications in materials science and medicinal chemistry. A synergistic approach combining synthetic chemistry, spectroscopy, and computational modeling is essential for a thorough understanding of their photophysical behavior and for guiding the design of new molecules with tailored properties.
References
- Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabiliz
- fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Targets in Heterocyclic Systems.
- Synthesis and application of polymeric fluorescent compounds based on coumarin. SpringerLink.
- X-ray Photoemission Spectra and Electronic Structure of Coumarin and its Deriv
- Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models.
- Insights into the Electronic Properties of Coumarins: A Comparative Study.
- The electronic absorption spectra of some coumarins. A molecular orbital treatment.
- Synthesis and application of coumarin fluorescence probes.
- Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy.
- Photophysical characteristics of two novel coumarin derivatives: Experimental and theoretical estimation of dipole moments using the solvatochromic shift method. Canadian Science Publishing.
- Coumarins as Fluorescent Labels of Biomolecules. IntechOpen.
- The electronic absorption spectra of some coumarins.
- Coumarin-Based Fluorescent Probes for Imaging. BOC Sciences.
- Understanding The Structural, Electronic Features And Solvatochromic Behaviour Of Coumarin Derivatives Using Experimental And DF. IOSR Journal.
- TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes: Effects of Functionals, Basis Sets, and Solvation Conditions.
- Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. RSC Publishing.
- Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives.
- Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase.
- Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation.
- Photophysical properties of benzo[h]coumarin derivatives a.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
- TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes: Effects of Functionals, Basis Sets, and Solvation Conditions.
- Substitution Effects on the Optoelectronic Properties of Coumarin Deriv
- Electronic Supplementary Inform
Sources
- 1. Synthesis and application of polymeric fluorescent compounds based on coumarin :: BioResources [bioresources.cnr.ncsu.edu]
- 2. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarins as Fluorescent Labels of Biomolecules | IntechOpen [intechopen.com]
- 5. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. physchemres.org [physchemres.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes: Effects of Functionals, Basis Sets, and Solvation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
